IKK2 Target Engagement: Class-Level Mechanism vs. Benchmarked IKK2 Inhibitors
The target compound is structurally classified as an indole carboxamide IKK2 inhibitor based on its core scaffold, which is the subject of multiple GSK patent filings [1]. IKK2 inhibitory activity is the primary pharmacological mechanism for this compound class. For class-level context, the clinical-stage IKK2 inhibitor SC-514 exhibits an IC50 of 11.2 µM in biochemical assays, while advanced indole-7-carboxamide leads from GSK have achieved pIC50 values of >8 (IC50 < 10 nM) against IKK2 [2]. No direct biochemical IC50 data for the target compound have been publicly disclosed; therefore, quantitative comparisons to specific analogs are not currently available.
| Evidence Dimension | IKK2 inhibitory potency (class range for indole carboxamides) |
|---|---|
| Target Compound Data | Not publicly disclosed; inferred as IKK2 inhibitor based on structural class membership |
| Comparator Or Baseline | SC-514: IC50 = 11.2 µM (biochemical assay); GSK indole-7-carboxamide leads: pIC50 > 8 (IC50 < 10 nM) against IKK2 [2] |
| Quantified Difference | Indole carboxamide class potency range spans >1,000-fold from early tool compounds to optimized leads |
| Conditions | Biochemical kinase inhibition assays; specific assay conditions for target compound not available |
Why This Matters
Understanding the class potency range is critical for procurement decisions, as IKK2 inhibitors vary from micromolar tool compounds to low-nanomolar leads; confirmation of the target compound's specific potency tier requires experimental validation.
- [1] US Patent US20080269291A1, 'Chemical Compounds,' filed November 17, 2006, published October 30, 2008. Inventors: Kerns JK, Busch-Petersen J, Li H, Boehm JC, Nie H, Taggart JJ. Assignee: GlaxoSmithKline. View Source
- [2] Liddle J, Bamborough P, Barker MD, et al. 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent. ACS Med. Chem. Lett. 2018;9(12):1164–1169. View Source
